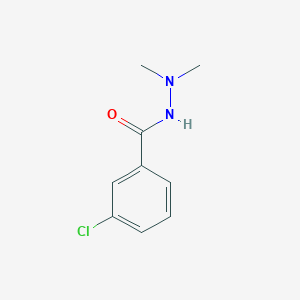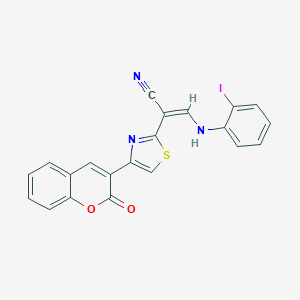
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a chromene core, a nitrofuran moiety, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 5-nitro-2-furaldehyde with malononitrile and a suitable amine under basic conditions to form the chromene core. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions
Major Products
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted amino compounds .
Aplicaciones Científicas De Investigación
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with nucleic acids and proteins.
Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with cellular macromolecules. The nitrofuran moiety undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to nucleic acids and proteins. This binding can result in the inhibition of DNA replication and protein synthesis, contributing to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-(5-nitro-2-furyl)thiazole: Shares the nitrofuran moiety and exhibits similar biological activities.
5-nitro-2-furyl derivatives: These compounds also possess the nitrofuran group and are studied for their antimicrobial and anticancer properties.
Uniqueness
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its chromene core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C14H11N3O5 |
|---|---|
Peso molecular |
301.25g/mol |
Nombre IUPAC |
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O5/c15-6-7-12(10-4-5-11(21-10)17(19)20)13-8(18)2-1-3-9(13)22-14(7)16/h4-5,12H,1-3,16H2 |
Clave InChI |
FSRNKSYGVUMTHV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B378627.png)
![1-[(2,1,3-Benzothiadiazol-4-ylimino)methyl]-2-naphthol](/img/structure/B378631.png)
![[1-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzenesulfonate](/img/structure/B378633.png)
![[1-[(E)-[(4-oxo-5-propyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] benzenesulfonate](/img/structure/B378634.png)



![3-anilino-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378641.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-toluidino)acrylonitrile](/img/structure/B378642.png)
![3-(4-Bromoanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378644.png)

![7-amino-4-hydroxy-5-phenyl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B378647.png)
![3-(2-Chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378648.png)

